molecular formula C12H16N2O4 B1592850 Methyl 6-((tert-butoxycarbonyl)amino)picolinate CAS No. 258497-48-2

Methyl 6-((tert-butoxycarbonyl)amino)picolinate

Cat. No.: B1592850
CAS No.: 258497-48-2
M. Wt: 252.27 g/mol
InChI Key: SSXZSQHXBWITRI-UHFFFAOYSA-N
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Description

Methyl 6-((tert-butoxycarbonyl)amino)picolinate is a chemical compound that belongs to the class of picolinates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the picolinate structure. This compound is often used in organic synthesis, particularly in the preparation of various derivatives and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((tert-butoxycarbonyl)amino)picolinate typically involves the reaction of methyl 2-aminopyridine-6-carboxylate with di-tert-butyl dicarbonate in the presence of a catalyst such as 4-dimethylaminopyridine. The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((tert-butoxycarbonyl)amino)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions where the Boc group is replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include the free amine derivative after Boc deprotection and various substituted picolinates depending on the specific reaction conditions.

Scientific Research Applications

Methyl 6-((tert-butoxycarbonyl)amino)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-((tert-butoxycarbonyl)amino)picolinate involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-((tert-butoxycarbonyl)amino)picolinate is unique due to its specific structure, which combines the picolinate moiety with the Boc-protected amino group. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-5-6-8(13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXZSQHXBWITRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627838
Record name Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258497-48-2
Record name Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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